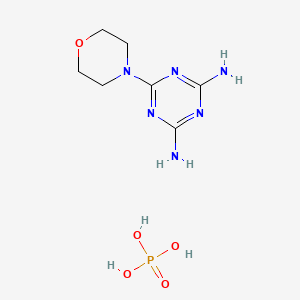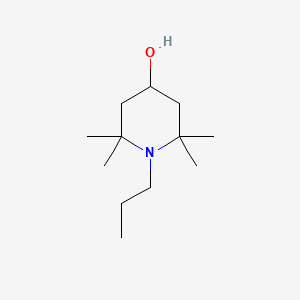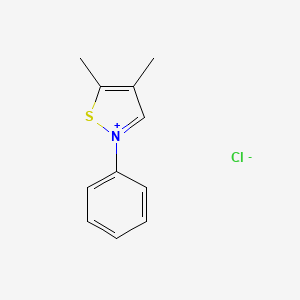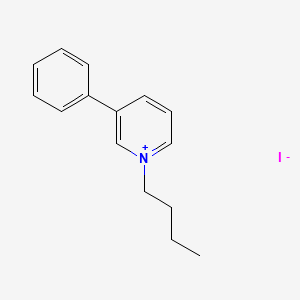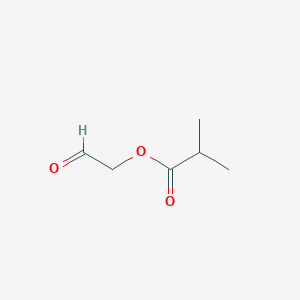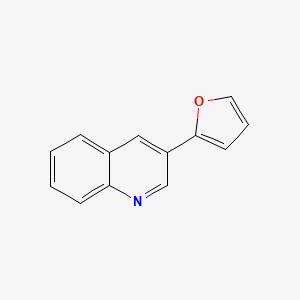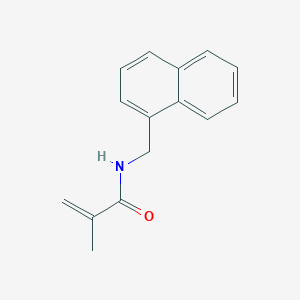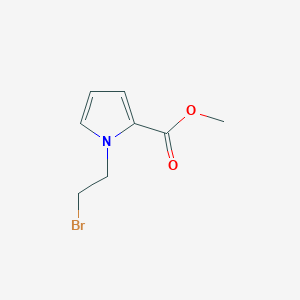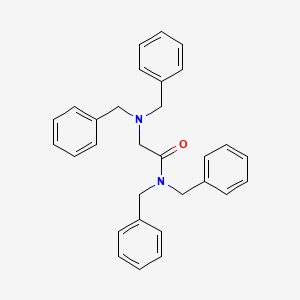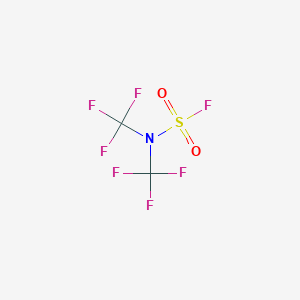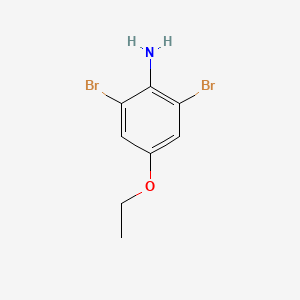
2,6-Dibromo-4-ethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-4-ethoxyaniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of two bromine atoms at the 2 and 6 positions, an ethoxy group at the 4 position, and an amino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-ethoxyaniline typically involves the bromination of 4-ethoxyaniline. The process can be carried out using bromine in an aqueous or organic solvent. The reaction conditions often include maintaining a controlled temperature and pH to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 4-ethoxyaniline is reacted with bromine in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dibromo-4-ethoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products with different substituents replacing the bromine atoms.
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-4-ethoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-4-ethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethoxy group play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Dibromo-4-nitroaniline: Contains a nitro group instead of an ethoxy group.
2,6-Dibromo-4-phenoxyaniline: Features a phenoxy group in place of the ethoxy group.
Uniqueness: 2,6-Dibromo-4-ethoxyaniline is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group enhances the compound’s performance.
Eigenschaften
CAS-Nummer |
117824-51-8 |
|---|---|
Molekularformel |
C8H9Br2NO |
Molekulargewicht |
294.97 g/mol |
IUPAC-Name |
2,6-dibromo-4-ethoxyaniline |
InChI |
InChI=1S/C8H9Br2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 |
InChI-Schlüssel |
BPQYLLULCIDZHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C(=C1)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


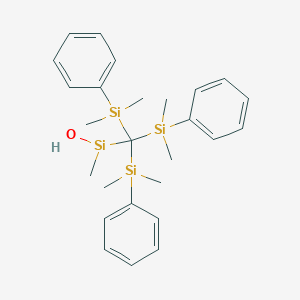
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
